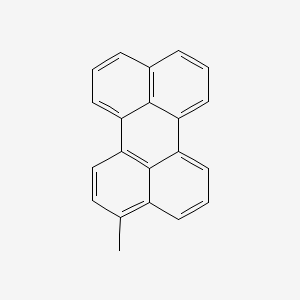

3-Methylperylene

Descripción

3-Methylperylene (CAS: 24471-47-4) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) derived from perylene, a fused four-ring aromatic system. Its synthesis typically involves functionalizing perylene via methylation, as described in a 2008 study where it was purified using column chromatography with dichloromethane (CH₂Cl₂) as the eluent . This compound exhibits strong π-π interactions due to its extended aromatic structure, making it valuable in optoelectronic applications, particularly in charge-transfer complexes with electron-deficient molecules like tetracyanoethylene (TCNE) .

Propiedades

Número CAS |

24471-47-4 |

|---|---|

Fórmula molecular |

C21H14 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

3-methylperylene |

InChI |

InChI=1S/C21H14/c1-13-11-12-19-17-9-3-6-14-5-2-8-16(20(14)17)18-10-4-7-15(13)21(18)19/h2-12H,1H3 |

Clave InChI |

DZFULQFHDSYXKM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylperylene can be achieved through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Methylperylene often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Methylperylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenequinone derivatives.

Reduction: Reduction reactions can yield dihydroperylene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include perylenequinone derivatives, dihydroperylene derivatives, and various substituted perylene compounds .

Aplicaciones Científicas De Investigación

3-Methylperylene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.

Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a fluorescent probe for imaging.

Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 3-Methylperylene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparación Con Compuestos Similares

Key Observations :

- Aromatic System : 3-Methylperylene’s perylene backbone provides greater conjugation than pyrene or anthracene derivatives, enhancing its electronic delocalization and stability in charge-transfer complexes .

- Solubility : Unlike 1-Methylpyrene, which is sparingly soluble in polar solvents, 3-Methylperylene dissolves readily in dichloromethane (DCM) and acetonitrile (ACN), facilitating its use in solution-based optoelectronic studies .

Environmental and Regulatory Considerations

However, its environmental persistence as a PAH derivative warrants careful handling and disposal .

Research Findings and Industrial Relevance

- Optoelectronic Performance : Studies show that 3-Methylperylene/TCNE complexes exhibit superior charge-separation efficiency compared to anthracene-based analogs, making them promising for organic photovoltaic devices .

- Synthetic Challenges : The purification of 3-Methylperylene via column chromatography is critical to achieving high purity, as impurities can disrupt π-stacking in thin-film applications .

Notes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.